Dichloroethylphenylsilane

Refractive Index Optical Materials Organosilicon Monomers

Dichloroethylphenylsilane (CAS 1125-27-5) is an asymmetric, bifunctional organochlorosilane with the molecular formula C₈H₁₀Cl₂Si. It possesses two reactive Si–Cl bonds and two distinct organic substituents—an aliphatic ethyl group and an aromatic phenyl group—directly bonded to the silicon center.

Molecular Formula C8H10Cl2Si
Molecular Weight 205.15 g/mol
CAS No. 1125-27-5
Cat. No. B074315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloroethylphenylsilane
CAS1125-27-5
Molecular FormulaC8H10Cl2Si
Molecular Weight205.15 g/mol
Structural Identifiers
SMILESCC[Si](C1=CC=CC=C1)(Cl)Cl
InChIInChI=1S/C8H10Cl2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3
InChIKeyQFHGBZXWBRWAQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dichloroethylphenylsilane (CAS 1125-27-5): A Bifunctional Chlorosilane Monomer for Tailored Polysiloxane Synthesis


Dichloroethylphenylsilane (CAS 1125-27-5) is an asymmetric, bifunctional organochlorosilane with the molecular formula C₈H₁₀Cl₂Si [1]. It possesses two reactive Si–Cl bonds and two distinct organic substituents—an aliphatic ethyl group and an aromatic phenyl group—directly bonded to the silicon center . This structural configuration establishes it as a critical monomer for synthesizing specialty polysiloxanes and organosilicon intermediates, distinguishing it from symmetrically substituted dichlorosilanes .

Why Dichloroethylphenylsilane Cannot Be Simply Swapped with Other Aryl- or Alkyl-Dichlorosilanes in Polymer Synthesis


In polysiloxane synthesis, the properties of the final material are exquisitely sensitive to the monomer's organic side groups; therefore, substituting Dichloroethylphenylsilane with a seemingly similar analog like Dichloromethylphenylsilane or Diphenyldichlorosilane will alter polymer morphology, thermal response, and solubility . The ethyl group provides a different degree of chain flexibility and a lower glass transition temperature compared to the rigid, crystalline-inducing methyl or phenyl groups, while the phenyl group is essential for maintaining thermal stability and increasing refractive index . Interchanging monomers without accounting for these quantifiable substituent effects results in materials with compromised or unintended physical properties.

Quantitative Comparative Evidence for Dichloroethylphenylsilane vs. Closest Analogs in Polymer and Materials Science


Comparative Refractive Index (RI): Dichloroethylphenylsilane as a Monomer for High-RI Polymer Synthesis

The refractive index (RI) of Dichloroethylphenylsilane is n²⁰/D 1.5321, a value that is directly inherited by the siloxane polymers synthesized from it and is critical for applications in optical materials . While the monomer's RI is a benchmark, the incorporation of the aromatic phenyl group is known to increase the RI of the resulting polysiloxane compared to purely aliphatic systems .

Refractive Index Optical Materials Organosilicon Monomers

Differential Impact of Ethyl vs. Methyl Substituents on Polysiloxane Elastic Modulus

The substitution of a phenyl (Ph) group for a methyl (Me) group in a polysiloxane network accelerates the increase in elastic modulus [1]. While this study uses methyl as a baseline, it demonstrates the class-level principle that the size and nature of the alkyl substituent (e.g., ethyl in Dichloroethylphenylsilane vs. methyl in Dichloromethylphenylsilane) directly influences the network's rigidity and viscoelastic behavior. The larger ethyl group is expected to result in a slower increase in elastic modulus compared to a methyl group, providing a more flexible polymer backbone.

Viscoelastic Properties Substituent Effect Polysiloxane Networks

Hydrolytic Stability of the Si–C Bond: Confirmed Retention of Ethyl and Phenyl Groups

Hydrolysis studies on structurally analogous dichloro(chlorophenyl)ethylsilanes have demonstrated that under both acidic and alkaline conditions, the Si–C bonds to both the ethyl and the chlorophenyl groups remain intact; no elimination of the ethyl group occurs [1]. This confirms the hydrolytic stability of the carbon-silicon bonds in this class of molecule, a property that is essential for the reliable, reproducible synthesis of well-defined polysiloxane polymers.

Hydrolytic Stability Si-C Bond Polymer Synthesis

Comparative Solubility Profile: Impact of Ethyl Group on Hydrophobicity

Dichloroethylphenylsilane exhibits a calculated water solubility of 0.013 g/L at 25 °C . This value quantifies its hydrophobic nature, a property that is influenced by the combined presence of the ethyl and phenyl groups. For comparison, a purely aliphatic analog like diethyldichlorosilane is also hydrophobic, but the inclusion of the phenyl group in this target compound provides a different balance of solubility and reactivity in organic solvents, which is crucial for solution-based polymerization processes.

Water Solubility Hydrophobicity Physicochemical Properties

Alkyl Chain Length Effect on Polysiloxane Thermal Degradation Activation Energy

A study on the thermal vacuum degradation of polysiloxanes with various substituents (including methyl, ethyl, and phenyl) found that the activation energy for degradation is a function of the inductive effect of the substituent group [1]. Electron-donating groups decrease the activation energy, while electron-withdrawing groups increase it. The ethyl group in Dichloroethylphenylsilane is a stronger electron-donor than a methyl group, leading to a class-level inference that its incorporation will result in a polymer with a lower activation energy for thermal degradation compared to a methyl-substituted analog.

Thermal Stability Activation Energy Polysiloxane Degradation

Procurement-Relevant Application Scenarios for Dichloroethylphenylsilane Where Its Specific Properties Are Differentiating


Synthesis of High-Refractive-Index Polysiloxanes for Optical Coatings and LED Encapsulants

The high refractive index (n²⁰/D 1.5321) of Dichloroethylphenylsilane, a direct consequence of its aromatic phenyl group, makes it a preferred monomer for synthesizing polysiloxanes with enhanced optical properties . When procuring monomers for optical-grade silicones, the use of an aliphatic analog like diethyldichlorosilane would yield a polymer with a significantly lower RI (~1.40), failing to meet the optical requirements for light extraction or anti-reflective coatings. The quantifiable RI of the monomer serves as a direct indicator of the final polymer's optical performance, justifying its selection for this application.

Design of Flexible, Low-Modulus Silicone Elastomers and Sealants

For applications requiring a soft, flexible silicone elastomer with a low elastic modulus, the ethyl group in Dichloroethylphenylsilane provides a key advantage over methyl-substituted analogs. As demonstrated by studies on substituent effects, the replacement of a methyl group with a phenyl group accelerates the increase in elastic modulus . Conversely, the use of a larger ethyl group, as in this target compound, is a strategic choice to moderate modulus development and enhance chain flexibility. This prevents the procurement of a monomer like Dichloromethylphenylsilane, which would produce a significantly stiffer, more rigid material unsuitable for applications like soft robotics, flexible electronics encapsulation, or low-modulus sealants.

Reliable Synthesis of Well-Defined Poly(ethylphenylsiloxane) Copolymers

The confirmed hydrolytic stability of the Si–C bonds in this class of compounds ensures that both the ethyl and phenyl substituents are retained during the hydrolytic polymerization process . This is a critical requirement for the reproducible, high-yield synthesis of well-defined poly(ethylphenylsiloxane) copolymers and block copolymers. Using a monomer where the organic groups are prone to cleavage would result in an unpredictable and heterogeneous polymer composition, leading to batch-to-batch variability and compromised material properties. This predictable behavior underpins its use in research and in industrial settings where formulation consistency is paramount.

Surface Modification of Inorganic Substrates for Enhanced Hydrophobicity and Organic Compatibility

With a calculated water solubility of only 0.013 g/L , polymers and coatings derived from Dichloroethylphenylsilane are intrinsically hydrophobic. This property is leveraged when using this monomer to create water-repellent surface treatments for glass, silica, or metal oxide particles. Furthermore, the combined presence of the ethyl and phenyl groups enhances the compatibility of the modified surface with a wide range of organic solvents and polymer matrices, a property that is crucial for creating well-dispersed functional fillers in composite materials and for effective adhesion in multilayer coatings.

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